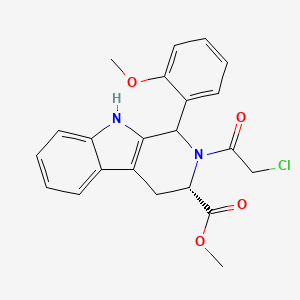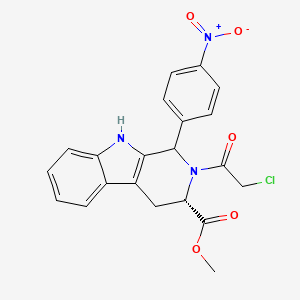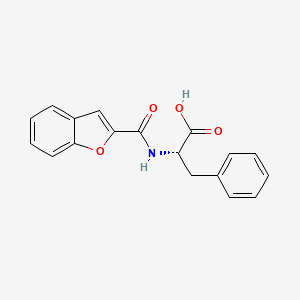
3,6-dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. Coumarins are a class of organic compounds with a benzopyrone structure, and this particular derivative has garnered attention due to its biological and pharmaceutical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts. The reaction conditions include heating the reactants under reflux with a strong acid such as sulfuric acid or polyphosphoric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, coumarin derivatives are known for their antimicrobial, antifungal, and antiviral properties. 3,6-Dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one has been studied for its potential use in developing new antimicrobial agents.
Medicine: Medically, this compound has shown promise in various therapeutic areas. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry: In industry, coumarin derivatives are used in the production of fragrances, flavors, and pharmaceuticals. This compound, in particular, may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,6-dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets. It may inhibit enzymes, bind to receptors, or modulate signaling pathways. The exact mechanism depends on the specific application and biological context.
Molecular Targets and Pathways:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
Receptor Binding: It may bind to receptors involved in pain perception or immune responses.
Signaling Pathways: It may modulate pathways related to oxidative stress, apoptosis, or cell growth.
Comparación Con Compuestos Similares
Coumarin: The parent compound with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Scopoletin: Another coumarin derivative with antioxidant properties.
Uniqueness: 3,6-Dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one stands out due to its specific structural features, such as the dihexyl group, which may enhance its lipophilicity and bioavailability. This makes it potentially more effective in certain applications compared to other coumarin derivatives.
Propiedades
IUPAC Name |
3,6-dihexyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-4-6-8-10-12-17-14-19-16(3)18(13-11-9-7-5-2)22(24)25-21(19)15-20(17)23/h14-15,23H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFNWYCLRIUJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3S)-2-(chloroacetyl)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7825368.png)




![methyl (2S,3R)-3-methyl-2-({[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]carbonyl}amino)pentanoate](/img/structure/B7825420.png)
![ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate](/img/structure/B7825434.png)
![4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid](/img/structure/B7825435.png)

![3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid](/img/structure/B7825447.png)

![tert-butyl N-[(benzyloxy)carbonyl]-L-valyl-L-leucinate](/img/structure/B7825453.png)
![[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B7825460.png)
